molecular formula C22H23ClN2O4S2 B6485439 N-(4-chlorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 900137-19-1

N-(4-chlorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B6485439
CAS No.: 900137-19-1
M. Wt: 479.0 g/mol
InChI Key: CRVZLAJMJFREMK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O4S2 and its molecular weight is 479.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.0787773 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N-(4-chlorophenyl)-N,2,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S2/c1-16-14-17(2)22(31(28,29)24(3)19-12-10-18(23)11-13-19)15-21(16)25(4)30(26,27)20-8-6-5-7-9-20/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVZLAJMJFREMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

  • Chemical Formula : C17H20ClN2O4S2
  • Molecular Weight : 404.93 g/mol

The presence of the 4-chlorophenyl group and the sulfonamide moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Sulfonamides are known to interfere with folate synthesis in bacteria, which is critical for nucleic acid synthesis. This mechanism is also relevant in cancer cells where rapid proliferation occurs.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT-116 (colon cancer)15.2Induces apoptosis via mitochondrial pathway
MCF-7 (breast cancer)12.8Inhibits cell cycle progression
HeLa (cervical cancer)10.5Promotes oxidative stress leading to cell death

These findings suggest that the compound exhibits significant selectivity against tumor cells compared to normal cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are detailed below:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Pseudomonas aeruginosa128Bacteriostatic

The antimicrobial mechanism is believed to involve inhibition of bacterial folate synthesis, similar to its action in cancer cells .

Case Studies and Research Findings

  • Cytotoxicity Assay : A study conducted on the cytotoxic effects of this compound on HCT-116 cells demonstrated that it induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. The study utilized flow cytometry to assess apoptotic markers such as Annexin V and propidium iodide staining .
  • Antimicrobial Efficacy : In vitro tests against multidrug-resistant strains of bacteria revealed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics. This suggests potential use as an alternative treatment for resistant infections .
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, supporting its efficacy observed in vitro. Toxicological assessments indicated minimal side effects at therapeutic doses, highlighting its safety profile for further clinical development .

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